Chemoselective Stability Under Reductive Hydrodehalogenation
In a direct head-to-head comparison of 4-halotetrahydropyrans, 4-chlorotetrahydropyran exhibits complete inertness under standard hydrodehalogenation conditions (H₂, NaHCO₃, Pd-C) that quantitatively dehalogenate the corresponding 4-bromo- and 4-iodo- derivatives. This allows for orthogonal deprotection or selective transformation strategies .
| Evidence Dimension | Reactivity under Hydrodehalogenation |
|---|---|
| Target Compound Data | 0% conversion (no reaction) |
| Comparator Or Baseline | 4-Bromotetrahydropyran and 4-Iodotetrahydropyran |
| Quantified Difference | 4-Chloro: no reaction; 4-Bromo & 4-Iodo: efficient conversion |
| Conditions | H₂ / NaHCO₃ / Pd-C (room temperature) |
Why This Matters
Enables orthogonal protecting group strategies and chemoselective transformations in complex molecule synthesis, a key differentiator for procurement.
